molecular formula C18H14F6N2O B2504012 N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2034208-19-8

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2504012
CAS No.: 2034208-19-8
M. Wt: 388.313
InChI Key: OMFFSNZDGORTDQ-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a cyclopropylmethyl-substituted pyridine core and two electron-withdrawing trifluoromethyl (-CF₃) groups on the benzamide moiety. Its synthesis involves multi-step reactions, including nucleophilic substitution, palladium-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄), and microwave-assisted protocols to optimize reaction efficiency . Key intermediates, such as N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide, are prepared via coupling reactions using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as an activating agent . Final products are purified via silica gel chromatography and validated using ¹H-NMR and TLC . Yields vary significantly across steps (31%–95%), reflecting challenges in steric hindrance from the bulky trifluoromethyl groups .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O/c19-17(20,21)14-4-12(5-15(6-14)18(22,23)24)16(27)26-8-10-3-13(9-25-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFSNZDGORTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features, particularly those containing trifluoromethyl groups and amide linkages, exhibit notable anticancer properties. For instance, a study on trifluoromethyl pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines such as PC3, K562, Hela, and A549 at concentrations around 5 μg/ml. The inhibition rates varied, with some compounds showing effectiveness comparable to doxorubicin, a standard chemotherapy agent .

Mechanism of Action
The mechanism behind the anticancer activity is often linked to the ability of these compounds to interact with specific biological targets involved in cancer progression. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy .

Antifungal and Insecticidal Properties

Fungicidal Activity
Compounds similar to N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide have been evaluated for antifungal activity against several pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies have shown that certain derivatives can inhibit fungal growth effectively at concentrations of 50 μg/ml . This suggests that the compound may serve as a lead structure for developing new antifungal agents.

Insecticidal Activity
Insecticidal assays indicate that related compounds exhibit moderate insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata. The mortality rates achieved were significant but generally lower than those of established insecticides like chlorantraniliprole . This highlights the potential for developing novel insecticides based on this chemical framework.

Structural Characteristics and Synthesis

Chemical Structure
The molecular formula for this compound is C17H15F6N2O. The presence of trifluoromethyl groups is crucial for enhancing biological activity due to their electron-withdrawing nature, which can influence the compound's reactivity and interaction with biological targets .

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopropylpyridine moiety followed by the introduction of trifluoromethyl groups through electrophilic fluorination techniques. Optimizing these synthetic routes can lead to higher yields and purities essential for pharmaceutical applications .

Potential in Agricultural Applications

Given its bioactive properties against fungi and insects, this compound could be explored as a candidate for agricultural applications. Its potential use in crop protection strategies could provide an innovative approach to managing plant diseases and pests while reducing reliance on traditional pesticides.

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Potential anticancer activity; effective against various cancer cell lines
Antifungal Activity Effective against Botrytis cinerea; potential for developing antifungal agents
Insecticidal Activity Moderate activity against key agricultural pests; further development needed
Synthesis Techniques Multi-step synthesis involving cyclopropylpyridine formation and trifluoromethylation

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyridine Cyclopropylmethyl, 3,5-bis(trifluoromethyl)benzamide -CF₃, cyclopropane
N-(3,5-Bis(trifluoromethyl)benzyl)-imidazo[1,2-a]pyridine derivative () Imidazo[1,2-a]pyridine 3,5-bis(trifluoromethyl)benzamide, p-tolyl -CF₃, imidazo-pyridine
(3,5-Bis(trifluoromethyl))-N-[4-methyl-3-(pyrimidinylamino)phenyl]-benzamide salts () Benzamide Pyrimidinylamino, methyl Hydrochloride/mesylate/tosylate salts

Key Observations :

  • The target compound’s pyridine core distinguishes it from imidazo-pyridine derivatives (), which exhibit anti-inflammatory activity . The trifluoromethyl groups likely enhance metabolic stability and lipophilicity in both cases.
  • Tosylate salts of analogous benzamides show improved aqueous solubility (0.04020 mg/mL in 0.1N HCl vs. 0.0013 mg/mL for the free base) .

Key Observations :

  • The target compound’s cyanation step (45% yield) is less efficient than the 87% yield for nitroalkene-derived benzamides (), possibly due to steric effects from the cyclopropylmethyl group .

Pharmacological and Physicochemical Properties

Table 3: Bioavailability and Stability of Benzamide Derivatives

Compound Solubility (Water) Maximum Tolerated Dose (Mice, po)
Target Compound Not reported Not reported
Tosylate salt () 0.04020 mg/mL (0.1N HCl) 1000 mg/kg
Free base () 0.0013 mg/mL (0.1N HCl) 500 mg/kg

Key Observations :

    Biological Activity

    N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure characterized by a cyclopropyl group and trifluoromethyl substituents on a benzamide backbone. Its molecular formula is C16H15F6NC_{16}H_{15}F_6N, with a molecular weight of 351.29 g/mol.

    PropertyValue
    Molecular FormulaC₁₆H₁₅F₆N
    Molecular Weight351.29 g/mol
    Melting PointNot specified
    SolubilityNot specified

    The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

    • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and cardiovascular health .
    • Receptor Modulation : The compound may interact with various receptors, influencing pathways related to inflammation and cancer progression.

    Pharmacological Effects

    The pharmacological profile of this compound includes:

    • Anticancer Activity : Case studies have shown promising results in inhibiting tumor growth in preclinical models.
    • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers, suggesting its utility in treating inflammatory diseases.

    Case Studies

    • In Vitro Studies : In vitro studies have demonstrated that the compound effectively reduces cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency .
    • Animal Models : In vivo studies using mouse models of cancer have shown that treatment with this compound resulted in significant tumor size reduction compared to control groups .

    Toxicology and Safety Profile

    Toxicological assessments indicate that the compound exhibits low acute toxicity; however, further studies are necessary to establish a comprehensive safety profile. Common side effects observed in preliminary studies include mild gastrointestinal disturbances.

    Q & A

    Q. What are the common synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide?

    • Methodological Answer : The compound is synthesized via multi-step reactions involving:
    • Step 1 : Coupling 3,5-bis(trifluoromethyl)benzoic acid with chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in MeCN to activate the carboxyl group .
    • Step 2 : Reacting with intermediates like 1-(3-chloropyrazin-2-yl)ethylamine, followed by cyanation using Zn(CN)₂ and Pd(PPh₃)₄ under microwave irradiation (130°C, 10 min) .
    • Final Steps : Cyclopropane introduction via alkylation and purification by silica gel chromatography (17% EtOAc in PE), yielding ~45-85% in intermediate steps but lower final yields (~31%) due to steric hindrance .
    • Key Tools : TLC (PE:EtOAc = 3:1) for monitoring, NMR for structural confirmation .

    Q. Which characterization techniques are critical for confirming the compound’s structure?

    • Methodological Answer :
    • 1H/13C NMR : Assign peaks for cyclopropyl (δ ~0.5–1.5 ppm), pyridinyl protons (δ ~7.5–8.5 ppm), and trifluoromethyl groups (δ ~120–125 ppm in 13C) .
    • TLC : Use PE:EtOAc (3:1) to track reaction progress (Rf = 0.4 for intermediates) .
    • HRMS : Validate molecular weight (e.g., C17H12F3N2O: calcd 317.0896, found 317.0884) .

    Q. What are the key intermediates in the synthesis of this compound?

    • Methodological Answer :
    • Intermediate A : N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (precursor for cyanation) .
    • Intermediate B : N-(cyclopropylmethyl)-N-[1-(3-cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (undergoes oxadiazole ring formation) .
    • Intermediate C : 3,5-bis(trifluoromethyl)benzoic acid (starting material; purity >95% verified by HLC) .

    Q. What biological activities are reported for analogs of this compound?

    • Methodological Answer :
    • Anti-inflammatory : Derivatives with trifluoromethylbenzamide motifs show activity against COX-2 (e.g., IC₅₀ < 10 µM in imidazo[1,2-a]pyridine derivatives) .
    • Antitubercular : Analogous salicylanilides disrupt mycobacterial membranes (e.g., MIC = 0.5 µg/mL for N-(3,5-bis(trifluoromethyl)phenyl)-3-chlorobenzamide) .
    • Design Tip : Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for target engagement .

    Advanced Research Questions

    Q. How can researchers optimize the low yield (31%) in the final synthetic step?

    • Methodological Answer :
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ or XPhos Pd G3) to improve coupling efficiency .
    • Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .
    • Microwave Parameters : Adjust irradiation time (e.g., 15 min vs. 10 min) or temperature (140°C) to enhance conversion .
    • Purification : Employ preparative HPLC instead of silica gel for higher-purity isolation .

    Q. How to analyze contradictions in biological activity data across structural analogs?

    • Methodological Answer :
    • SAR Studies : Compare substituent effects (e.g., cyclopropyl vs. ethyl groups) on target binding using molecular docking .
    • Assay Validation : Replicate anti-inflammatory (RAW264.7 cell assay) and antitubercular (MIC testing) protocols to control variables like solvent/DMSO concentration .
    • Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts .

    Q. What strategies are effective for designing derivatives with improved target selectivity?

    • Methodological Answer :
    • Bioisosteric Replacement : Substitute pyridinyl with quinolinyl (e.g., N-(quinolin-8-yl)-3,5-bis(trifluoromethyl)benzamide) to enhance π-π stacking .
    • Prodrug Approach : Introduce hydrolyzable groups (e.g., methoxymethyl) to modulate bioavailability .
    • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., benzamide carbonyl) .

    Q. How to address spectral anomalies in NMR characterization of this compound?

    • Methodological Answer :
    • Dynamic Effects : Check for rotational barriers in amide bonds (e.g., variable-temperature NMR at 25–60°C) .
    • Impurity Profiling : Compare 19F NMR with reference standards (e.g., CRM4601-b for 3,5-bis(trifluoromethyl)benzoic acid) .
    • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., pyridinyl vs. benzamide protons) .

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